molecular formula C10H7F3O B2405844 1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol CAS No. 1443429-33-1

1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B2405844
CAS No.: 1443429-33-1
M. Wt: 200.16
InChI Key: KDBTXUVLYVGRJD-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a trifluoromethyl group and a hydroxyl group

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-ethynylphenylboronic acid pinacol ester , have been used for the functionalization of platinum nanoparticles

Mode of Action

Compounds with ethynylphenyl groups are often involved in reactions like the sonogashira cross-coupling reaction . This reaction forms a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide . The compound might interact with its targets in a similar manner, but further studies are required to confirm this.

Biochemical Pathways

A study involving a similar compound, 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene, mentioned its involvement in the formation of hyperbranched polymer . This suggests that 1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol might also influence polymer formation pathways.

Result of Action

The compound’s potential involvement in polymer formation pathways suggests that it might influence the structure and function of macromolecules in cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl halide, using a palladium catalyst and a copper co-catalyst . The general reaction conditions include:

    Catalyst: Palladium complex (e.g., Pd(PPh₃)₄)

    Co-catalyst: Copper iodide (CuI)

    Base: Triethylamine (Et₃N) or diisopropylamine

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to 60°C

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 1-(4-Ethynylphenyl)-2,2,2-trifluoroethanone.

    Reduction: Formation of 1-(4-Ethylphenyl)-2,2,2-trifluoroethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Ethynylphenyl)-2,2,2-trifluoroethanone
  • 1-(4-Ethylphenyl)-2,2,2-trifluoroethan-1-ol
  • 1-(4-Ethynylphenyl)-2,2,2-trifluoroethane

Uniqueness

1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of an ethynyl group, a trifluoromethyl group, and a hydroxyl group in its structure

Properties

IUPAC Name

1-(4-ethynylphenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h1,3-6,9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBTXUVLYVGRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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